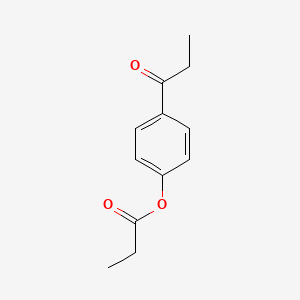

4-Propanoylphenyl propanoate

Description

Properties

CAS No. |

63020-96-2 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(4-propanoylphenyl) propanoate |

InChI |

InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)15-12(14)4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

CWCZLWHWKWPNDI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Propanoylphenyl Propanoate

Established Synthetic Routes and Reaction Conditions

The formation of 4-propanoylphenyl propanoate typically involves the reaction of the hydroxyl group of 4-hydroxypropiophenone with a propanoylating agent. Several well-established methods are employed for this purpose.

Esterification Approaches to this compound Synthesis

Esterification remains a fundamental method for the synthesis of this compound. This can be achieved through various approaches, with the most common being the reaction of 4-hydroxypropiophenone with a suitable propanoylating agent.

Acid-Catalyzed Esterification (Fischer-Speier Esterification): This classic method involves the reaction of 4-hydroxypropiophenone with propanoic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is typically heated to drive the equilibrium towards the formation of the ester by removing the water formed as a byproduct. chemguide.co.uk

Reaction with Acyl Chlorides: A more reactive approach involves the use of propanoyl chloride. The reaction between 4-hydroxypropiophenone and propanoyl chloride is generally faster and does not require an acid catalyst. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Propanoic anhydride (B1165640) is another effective propanoylating agent. The reaction with 4-hydroxypropiophenone can be catalyzed by acids or bases. 4-Dimethylaminopyridine (B28879) (DMAP) is a particularly effective catalyst for this type of acylation. wikipedia.orgelsevierpure.com

Table 1: Comparison of Esterification Approaches for this compound Synthesis

| Method | Propanoylating Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Acid-Catalyzed | Propanoic Acid | H₂SO₄, HCl | Heat, removal of water | Inexpensive reagents | Reversible, harsh conditions |

| Acyl Chloride | Propanoyl Chloride | Pyridine, Et₃N | Room temperature or gentle heating | High reactivity, irreversible | Corrosive reagent, byproduct |

| Acid Anhydride | Propanoic Anhydride | DMAP, Acid/Base | Mild conditions | Good yields, milder than acyl chlorides | Anhydride can be moisture sensitive |

Advanced Catalytic Methods in this compound Formation

Modern synthetic chemistry has introduced a variety of advanced catalytic systems to improve the efficiency and selectivity of esterification reactions.

DCC/DMAP Coupling (Steglich Esterification): The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method for ester synthesis. organic-chemistry.orgsemanticscholar.org This method is particularly useful for substrates that are sensitive to harsh acidic or basic conditions. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. organic-chemistry.org

Transesterification Catalyzed by Earth-Abundant Metals: An alternative route to this compound is through the transesterification of a different propanoate ester with 4-hydroxypropiophenone. This reaction can be catalyzed by readily available and inexpensive alkali metal salts, such as potassium carbonate, offering an environmentally friendly and practical approach. nih.govscispace.com

Copper-Catalyzed O-Arylation of Phenols: While typically used for forming diaryl ethers, copper-catalyzed methods can be adapted for the synthesis of aryl esters. These methods often employ ligands such as picolinic acid to facilitate the coupling of a phenol (B47542) with an appropriate acyl donor. mit.edu

Table 2: Advanced Catalytic Methods for Aryl Ester Synthesis

| Method | Catalyst System | Key Features |

| Steglich Esterification | DCC / DMAP | Mild reaction conditions, suitable for sensitive substrates. |

| Transesterification | K₂CO₃ | Utilizes earth-abundant metal catalyst, environmentally friendly. |

| Copper-Catalyzed Coupling | CuI / Picolinic Acid | Provides an alternative route for C-O bond formation. |

Mechanistic Investigations of this compound Synthesis Reactions

The mechanisms of these synthetic routes have been extensively studied to understand and optimize reaction conditions.

In acid-catalyzed esterification , the acid catalyst protonates the carbonyl oxygen of the propanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 4-hydroxypropiophenone. This is followed by proton transfer and the elimination of a water molecule to form the ester.

The Steglich esterification mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form a highly reactive acylpyridinium species. This species is then readily attacked by the alcohol (4-hydroxypropiophenone) to yield the final ester and dicyclohexylurea as a byproduct. organic-chemistry.org The role of DMAP in catalyzing acylations with anhydrides involves the formation of a reactive acetylpyridinium ion. wikipedia.org For phenolic substrates, DMAP can also act as a base, deprotonating the phenol to form a more nucleophilic phenolate (B1203915) anion. wikipedia.org

Novel Synthetic Strategies for this compound

Research into novel synthetic strategies aims to improve efficiency, selectivity, and the environmental impact of chemical transformations.

Development of Chemo- and Regioselective Syntheses

In molecules with multiple reactive sites, chemo- and regioselectivity are crucial. While 4-hydroxypropiophenone has a single hydroxyl group, the principles of selective acylation are important in more complex syntheses. For instance, in the presence of other nucleophilic groups, selective esterification of the phenolic hydroxyl can be achieved by carefully choosing the reaction conditions and catalysts. For example, carbodiimide-mediated esterifications can be tuned to selectively acylate alcohols in the presence of phenols, or vice versa, by the addition of an acidic catalyst. researchgate.net

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound from simple precursors is not prominently reported, the principles of MCRs could be applied to develop novel, one-pot syntheses. Such a strategy could potentially involve the in-situ formation of 4-hydroxypropiophenone followed by its esterification in a single reaction vessel, thereby reducing waste and purification steps.

Flow Chemistry Applications in this compound Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. riken.jp While specific literature on the flow synthesis of this compound is scarce, a plausible continuous process can be designed based on established methodologies for esterification and related reactions. nih.govpurdue.edu

A hypothetical flow process for the synthesis of this compound could involve the following steps:

Reagent Pumping: Solutions of 4'-hydroxypropiophenone (B143161) and propanoyl chloride in a suitable solvent are continuously pumped from separate reservoirs.

Mixing: The reagent streams are combined in a T-mixer or a more sophisticated mixing unit to ensure rapid and efficient mixing.

Reaction: The mixed stream flows through a heated reactor coil, where the esterification reaction takes place. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume.

In-line Quenching and Work-up: The product stream can be continuously mixed with a quenching agent to stop the reaction and then passed through an in-line separation unit to remove byproducts and unreacted starting materials.

The use of a solid-supported catalyst packed into a column reactor is another viable option for the continuous flow synthesis of this compound. riken.jp This approach simplifies product purification as the catalyst is retained within the reactor.

Table 1: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value |

| Reactants | 4'-hydroxypropiophenone, Propanoyl chloride |

| Solvent | Dichloromethane, Acetonitrile |

| Catalyst | None (with propanoyl chloride), Solid acid catalyst (with propanoic anhydride) |

| Temperature | 60-100 °C |

| Residence Time | 5-20 minutes |

| Flow Rate | 0.1-1.0 mL/min |

Biocatalytic and Enzymatic Approaches for this compound and Analogues

Biocatalysis, particularly the use of enzymes, presents a green and selective alternative to traditional chemical methods for ester synthesis. Lipases are the most commonly employed enzymes for esterification reactions due to their broad substrate specificity, high catalytic activity in organic solvents, and chemo-, regio-, and enantioselectivity. nih.gov

Enzyme Discovery and Engineering for Ester Synthesis

A variety of lipases from different microbial sources have been successfully used for the synthesis of phenolic esters. Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is a widely used and highly effective catalyst for this type of transformation. nih.govresearchgate.net Other lipases, such as those from Yarrowia lipolytica, have also shown catalytic activity in the esterification of phenolic compounds. mdpi.com

Enzyme engineering techniques, such as directed evolution and rational design, can be employed to improve the catalytic efficiency, stability, and substrate specificity of lipases for the synthesis of this compound and its analogues.

Stereoselective Biocatalytic Transformations

While this compound itself is not chiral, biocatalysis can be instrumental in the stereoselective synthesis of chiral analogues. Lipases are known to exhibit high enantioselectivity in the resolution of racemic alcohols and carboxylic acids. This property could be exploited in the synthesis of chiral derivatives of this compound, for example, by introducing a stereocenter in the propanoyl group or on the phenyl ring.

Optimization of Enzymatic Reaction Parameters

The efficiency of lipase-catalyzed esterification is influenced by several factors that need to be optimized for a specific reaction.

Enzyme and Substrate Concentration: The optimal ratio of enzyme to substrate needs to be determined to maximize the reaction rate and yield.

Solvent: The choice of solvent is crucial as it affects the enzyme's activity and stability, as well as the solubility of the substrates. Non-polar organic solvents are generally preferred for ester synthesis.

Temperature: The reaction temperature affects the enzyme's activity and stability. An optimal temperature needs to be found to balance these two factors.

Water Activity: The amount of water in the reaction medium is a critical parameter. While lipases are hydrolases, in non-aqueous media, a small amount of water is essential for maintaining the enzyme's active conformation. However, excess water can promote the reverse reaction (hydrolysis).

Acyl Donor: The choice of acyl donor can also influence the reaction rate. Activated acyl donors, such as vinyl propanoate, can lead to higher reaction rates compared to propanoic acid.

Table 2: Lipase-Catalyzed Synthesis of Phenolic Esters - Selected Examples

| Enzyme | Phenolic Substrate | Acyl Donor | Solvent | Conversion (%) | Reference |

| Candida antarctica lipase B | 4-Hydroxybenzyl alcohol | Hexanoic acid | tert-Butyl methyl ether | ~80 | nih.gov |

| Yarrowia lipolytica biomass | 3-Phenylpropanoic acid | Ethanol (B145695) | Isooctane | 95 | mdpi.com |

| Candida antarctica lipase B | 4-Hydroxyphenylpropanoic acid | Various alcohols | - | High | researchgate.net |

Derivatization Strategies for this compound

Derivatization of a lead compound is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize its biological activity. For this compound, derivatization can be achieved by modifying different parts of the molecule.

Synthesis of Substituted this compound Analogues

Analogues of this compound can be synthesized by introducing substituents on the phenyl ring or by modifying the propanoyl groups.

Modification of the Phenyl Ring: Substituents such as halogens, alkyl, alkoxy, or nitro groups can be introduced onto the phenyl ring of the 4'-hydroxypropiophenone precursor before the esterification step. The position and nature of these substituents can significantly influence the electronic and steric properties of the molecule, potentially affecting its biological activity.

Modification of the Acyl Groups: The propanoyl groups can be replaced with other acyl groups of varying chain lengths and branching. This can be achieved by using different acyl chlorides or anhydrides in the esterification reaction or the Friedel-Crafts acylation step.

The synthesis of these analogues would follow similar synthetic routes as described for the parent compound, starting from appropriately substituted phenols or using different acylating agents. The biological evaluation of these synthesized analogues would then provide valuable information on the structure-activity relationship of this class of compounds. nih.gov

Table 3: Hypothetical Analogues of this compound and Their Synthetic Precursors

| Analogue Structure | Modification | Precursor 1 | Precursor 2 |

| 2-Chloro-4-propanoylphenyl propanoate | Chloro-substitution on the phenyl ring | 3-Chloro-4-hydroxypropiophenone | Propanoyl chloride |

| 4-Butanoylphenyl propanoate | Modification of the ketone acyl group | 4'-Hydroxybutyrophenone | Propanoyl chloride |

| 4-Propanoylphenyl butanoate | Modification of the ester acyl group | 4'-Hydroxypropiophenone | Butanoyl chloride |

| 4-Propanoylphenyl 2-methylpropanoate | Branched ester acyl group | 4'-Hydroxypropiophenone | Isobutyryl chloride |

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold possesses three key functional regions amenable to a variety of interconversions: the ketone carbonyl group, the ester linkage, and the aromatic ring. These transformations allow for the systematic modification of the molecule's steric and electronic properties.

Reactions at the Ketone Carbonyl:

The ketone functionality can undergo a range of reduction reactions. For instance, selective reduction to a secondary alcohol, 4-(1-hydroxypropyl)phenyl propanoate, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). wikipedia.orgncert.nic.in More vigorous reduction methods, such as the Clemmensen (using zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions, can deoxygenate the carbonyl group entirely to an alkyl group, yielding 4-propylphenyl propanoate. masterorganicchemistry.comwikipedia.org

Transformations of the Ester Group:

The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule to yield 4'-hydroxypropiophenone and propanoic acid. rsc.orgpearson.com This reaction can be a strategic step to unmask the phenolic hydroxyl group for further functionalization.

Modifications of the Aromatic Ring:

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|---|

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Deoxygenation | Zn(Hg), HCl (Clemmensen) | Alkyl |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Phenol and Carboxylic Acid |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted Ring |

| Aromatic Ring | Halogenation | Br₂, FeBr₃ | Bromo-substituted Ring |

Accessing Structurally Diverse Libraries Based on this compound

The functional handles present on the this compound scaffold make it an excellent starting point for the generation of structurally diverse compound libraries using combinatorial chemistry principles. ijpsr.comijfans.org A scaffold-based approach allows for the systematic introduction of a variety of building blocks at specific points of the molecule. acs.org

A divergent synthetic strategy can be employed, starting with the core scaffold. For example, the phenolic hydroxyl group of 4'-hydroxypropiophenone can be reacted with a library of different carboxylic acids or acyl chlorides to generate a diverse array of esters. Similarly, the ketone group can be reacted with a variety of Grignard reagents to introduce different alkyl or aryl groups, followed by dehydration to introduce further diversity.

Furthermore, the products of the functional group interconversions described in the previous section can serve as new scaffolds for further library development. For instance, the nitro-substituted derivatives can be reduced to the corresponding anilines, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

By employing parallel synthesis techniques, where multiple reactions are carried out simultaneously in an array format, large libraries of compounds based on the this compound scaffold can be efficiently generated. ijpsr.com These libraries can then be screened for various biological activities, facilitating the discovery of new lead compounds.

| Scaffold Modification Point | Reaction Type | Library of Reagents | Resulting Structural Diversity |

|---|---|---|---|

| Phenolic OH (on 4'-hydroxypropiophenone) | Esterification | Diverse Carboxylic Acids/Acyl Chlorides | Varied Ester Side Chains |

| Ketone Carbonyl | Grignard Reaction | Diverse Grignard Reagents | Varied Tertiary Alcohols/Alkenes |

| Aromatic Ring | Electrophilic Substitution then Functionalization | e.g., Nitration then Reduction | Diverse Aromatic Substituents |

Theoretical and Computational Investigations of 4 Propanoylphenyl Propanoate

Quantum Chemical Studies

Comprehensive searches of publicly available scientific literature and computational chemistry databases did not yield specific quantum chemical studies focused on 4-propanoylphenyl propanoate. Therefore, detailed research findings on its electronic structure, reaction mechanisms predicted via Quantum Mechanics/Molecular Mechanics (QM/MM), and computational thermodynamics are not available at this time.

Electronic Structure Elucidation of this compound

No dedicated studies on the electronic structure of this compound were found in the available literature. Such a study would typically involve the use of quantum chemical methods to calculate molecular orbitals, electron density distribution, and electrostatic potential maps to understand the reactivity and properties of the molecule.

Reaction Mechanism Prediction via Quantum Mechanics/Molecular Mechanics (QM/MM)

There are no published studies that utilize QM/MM methods to predict the reaction mechanisms of this compound. This hybrid computational technique is often employed to model enzymatic reactions or reactions in complex solvent environments, but its application to this specific compound has not been documented.

Computational Thermodynamics of this compound Reactions

Specific computational thermodynamic data, such as the enthalpy, entropy, and Gibbs free energy of reactions involving this compound, are not available in the current body of scientific literature. These calculations are crucial for determining the feasibility and spontaneity of chemical processes.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulation studies specifically investigating this compound were identified in a thorough review of scientific databases. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time.

Conformational Analysis of this compound

There is a lack of published research on the conformational analysis of this compound using molecular dynamics simulations. Such an analysis would provide insights into the different spatial arrangements (conformers) of the molecule and their relative stabilities, which influence its physical and biological properties.

Solvent Effects on this compound Reactivity

No studies were found that specifically investigate the effects of solvents on the reactivity of this compound through molecular dynamics simulations. This type of research is essential for understanding how the surrounding solvent environment can influence reaction rates and pathways.

Intermolecular Interactions Involving this compound

The study of intermolecular interactions is crucial for understanding the physical properties and chemical behavior of molecular solids and liquids. For this compound, a molecule with multiple functional groups, a variety of non-covalent interactions are expected to govern its aggregation and interaction with other molecules. Computational chemistry provides powerful tools to investigate these forces with a high level of detail.

The primary intermolecular forces at play for this compound include:

Dipole-Dipole Interactions: The presence of two carbonyl groups (one in the propanoyl substituent and one in the propanoate ester group) and the ester oxygen atom introduces significant polarity into the molecule. These polar regions result in a net molecular dipole moment, leading to electrostatic dipole-dipole interactions between adjacent molecules.

Van der Waals Forces: These are ubiquitous non-specific interactions that include London dispersion forces. The phenyl ring and the alkyl chains of the propanoyl and propanoate groups contribute to a significant molecular surface area, which allows for substantial van der Waals interactions.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with the phenyl rings of neighboring molecules. These interactions can adopt various geometries, such as face-to-face or T-shaped (edge-to-face) arrangements.

Computational methods such as molecular dynamics (MD) simulations and quantum chemical calculations can be employed to model these interactions. MD simulations can provide insights into the dynamic behavior of a large ensemble of this compound molecules, revealing preferred orientations and aggregation patterns in the condensed phase. Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) with dispersion corrections, can be used to accurately calculate the interaction energies between dimers or small clusters of the molecule, allowing for a quantitative assessment of the strength of different types of intermolecular interactions.

Spectroscopic Data Interpretation and Prediction

Computational spectroscopy is an indispensable tool for the interpretation and prediction of spectroscopic data. By simulating spectra from first principles, it is possible to assign experimental signals to specific molecular motions or electronic transitions, aiding in the structural elucidation and characterization of compounds like this compound.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational modeling, typically using DFT, can predict the frequencies and intensities of these vibrational modes. For this compound, the following characteristic vibrations would be of interest:

C=O Stretching: The molecule contains two carbonyl groups, which are expected to exhibit strong, distinct stretching vibrations in the IR spectrum. The ketone carbonyl (in the propanoyl group) and the ester carbonyl (in the propanoate group) will have slightly different frequencies due to their different electronic environments.

C-O Stretching: The C-O single bonds of the ester group will also have characteristic stretching vibrations.

Aromatic C-H and C=C Stretching: The phenyl ring will show a series of sharp peaks corresponding to C-H stretching and C=C stretching vibrations.

Aliphatic C-H Stretching: The methyl and methylene (B1212753) groups of the propanoyl and propanoate moieties will give rise to C-H stretching vibrations.

A computational analysis would involve geometry optimization of the molecule followed by a frequency calculation. The resulting predicted spectrum can be compared with experimental data to confirm the structure of the molecule.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Ketone C=O | Stretching | 1680 - 1700 |

| Ester C=O | Stretching | 1735 - 1750 |

| Ester C-O | Stretching | 1000 - 1300 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, particularly DFT-based approaches, can accurately predict the ¹H and ¹³C NMR chemical shifts. For this compound, a computational prediction of the NMR spectra would be highly valuable for assigning the signals to the correct nuclei.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene protons of the propanoyl and propanoate groups, and the methyl protons of these groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the propanoyl and propanoate substituents. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

Table 2: Predicted ¹H and ¹³C Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 120 - 140 |

| Ketone C=O | - | 195 - 205 |

| Ester C=O | - | 170 - 180 |

| Ester O-CH₂ | 4.0 - 4.5 | 60 - 70 |

| Ketone CO-CH₂ | 2.8 - 3.2 | 30 - 40 |

| CH₂ | 2.2 - 2.6 | 25 - 35 |

| CH₃ | 1.0 - 1.5 | 10 - 20 |

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. Computational methods can be used to predict the most likely fragmentation pathways of a molecule under mass spectrometric conditions.

For this compound, the fragmentation is likely to be initiated by ionization, followed by cleavage of the weakest bonds. Plausible fragmentation pathways would include:

Cleavage of the ester bond: This could lead to the formation of a propanoyl cation and a 4-propanoylphenolate radical, or a propanoate radical and a 4-propanoylphenyl cation.

Alpha-cleavage: Cleavage of the bond adjacent to the ketone carbonyl group could result in the loss of an ethyl radical.

McLafferty rearrangement: While less likely for this specific structure, a McLafferty rearrangement could potentially occur if a gamma-hydrogen is available for transfer.

Computational analysis of the potential energy surface for different fragmentation reactions can help to determine the most favorable pathways and predict the relative abundances of the resulting fragment ions.

Table 3: Plausible Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z |

| [M]+• | C₁₂H₁₄O₃ | 206 |

| [M - C₂H₅]+ | C₁₀H₉O₃ | 177 |

| [M - OC₃H₅]+ | C₉H₉O | 133 |

| [C₃H₅O]+ | Propanoyl cation | 57 |

| [C₇H₅O]+ | Benzoyl cation | 105 |

Advanced Computational Methodologies

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties, reaction outcomes, and spectroscopic data. nih.govnih.govengineering.org.cn For a molecule like this compound, ML models could be utilized in several ways:

Property Prediction: By training on large datasets of molecules with known properties, an ML model could predict various physicochemical properties of this compound, such as its solubility, boiling point, and partition coefficient.

Spectroscopic Prediction: ML models can be trained to predict NMR and IR spectra directly from the molecular structure, offering a faster alternative to traditional computational methods. nih.gov

Bioactivity Prediction: If this compound is being investigated for potential biological applications, ML models trained on datasets of active and inactive compounds could predict its likelihood of exhibiting a particular biological activity.

The general workflow for applying ML in this context involves representing the molecule as a set of numerical descriptors (features), training a model on a labeled dataset, and then using the trained model to make predictions for new molecules like this compound. The development of sophisticated ML models, such as graph neural networks, is enabling increasingly accurate and reliable predictions in chemical research. researchgate.net

Artificial Intelligence-Driven Retrosynthesis for this compound

The primary disconnection strategy for an ester such as this compound is the cleavage of the ester bond. AI models, trained on millions of known chemical reactions, would recognize this common functional group and propose precursors based on fundamental esterification chemistry. mdpi.com These models can be broadly categorized into template-based methods, which apply known reaction rules, and template-free or generation-based methods, which can propose novel reactions by learning the underlying patterns of chemical reactivity. arxiv.orgnih.gov

Below is a table illustrating a potential retrosynthetic pathway for this compound as might be proposed by an AI tool.

| Target Molecule | Proposed Disconnection | Precursors | Reaction Type | AI Model Type |

| This compound | Ester C-O Bond | 4-Hydroxypropiophenone & Propanoyl chloride | Acylation / Esterification | Template-Based, Graph Neural Network (GNN) |

| This compound | Ester C-O Bond | 4-Hydroxypropiophenone & Propanoic acid | Fischer Esterification | Template-Based, Transformer |

Development of Novel Algorithms for Ester Chemistry

The synthesis of esters, or esterification, is a cornerstone reaction in organic chemistry, making it a prime target for optimization through novel computational algorithms. mdpi.com The development of AI in this area focuses not just on predicting reactants, but on optimizing reaction conditions, predicting yields, and even generating complete, human-readable experimental procedures.

Recent advancements have seen the application of sophisticated machine learning architectures, originally developed for natural language processing, to the domain of chemical synthesis. acs.org For instance, sequence-to-sequence (Seq2Seq) models and advanced transformers like FLAN-T5 and GPT-based variants are being fine-tuned on chemical reaction datasets. mdpi.com These models can translate a simple molecular representation, such as the SMILES string for an esterification reaction, into a detailed, step-by-step procedural text, specifying parameters like solvents, temperature, and duration. mdpi.com This capability promises to significantly accelerate reaction planning and enhance reproducibility. mdpi.com

The table below summarizes some of the cutting-edge algorithms and their applications in the context of ester chemistry.

| Algorithm/Model Type | Application in Ester Chemistry | Key Features |

| Transformer (e.g., FLAN-T5) | Generation of synthesis procedures | Translates SMILES notation into natural language instructions; predicts reaction steps and conditions. mdpi.com |

| Graph Neural Networks (GNNs) | Reaction outcome and yield prediction | Represents molecules as graphs to learn atomic-level interactions and identify reaction centers. researchgate.net |

| Monte Carlo Tree Search (MCTS) | Multi-step synthesis pathway optimization | Explores vast chemical reaction space to find optimal routes to target esters. nih.gov |

| Hybrid AI-Expert Systems | Route validation and innovation | Combines data-driven predictions with a curated database of expert-coded synthesis rules for higher accuracy. synthiaonline.com |

Green Chemistry Principles in 4 Propanoylphenyl Propanoate Synthesis

Atom Economy Maximization in 4-Propanoylphenyl Propanoate Pathways

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org In an ideal process, all atoms from the reactants would be found in the product, resulting in 100% atom economy.

A plausible synthesis for this compound involves two key reactions:

Friedel-Crafts Acylation: Phenol (B47542) is acylated with a propanoylating agent (like propionyl chloride or propanoic anhydride) to form 4'-hydroxypropiophenone (B143161).

Esterification: The resulting 4'-hydroxypropiophenone is then esterified with another propanoylating agent to yield this compound.

To improve this, alternative synthetic strategies with higher atom economy are sought. Addition reactions, for example, are highly atom-economical as they incorporate all reactant atoms into the final product. jk-sci.com For the synthesis of aryl esters like this compound, cross-dehydrogenative coupling (CDC) reactions represent a sustainable strategy with high atom economy, as they minimize waste by design. labmanager.com

Table 1: Comparison of Atom Economy in Different Synthetic Reactions

| Reaction Type | General Equation | Atom Economy | Key Feature |

|---|---|---|---|

| Addition Reaction | A + B → C | 100% | All reactant atoms are incorporated into the product. |

| Substitution Reaction (e.g., Esterification with Acyl Halide) | R-COOH + R'-OH → R-COOR' + H₂O | <100% | Generates a small byproduct molecule (e.g., H₂O or HCl). |

| Wittig Reaction | R₃P=CHR' + R"₂C=O → R'HC=CR"₂ + R₃P=O | Low | Generates a stoichiometric phosphine (B1218219) oxide byproduct. |

Solvent and Auxiliary Selection for Sustainable Synthesis

The choice of solvents and auxiliary substances is critical in green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. humanjournals.com Traditional Friedel-Crafts acylations have historically used hazardous and volatile organic solvents such as carbon disulfide, nitrobenzene, and chlorinated hydrocarbons. chemicalbook.com

Modern sustainable approaches focus on replacing these conventional solvents with greener alternatives.

Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can function as both the solvent and the catalyst in Friedel-Crafts acylation. rsc.orgrsc.org DES are advantageous due to their low cost, low toxicity, and biodegradability. rsc.org

Bio-based Solvents: Renewable solvents derived from vegetable oils, such as sunflower seed oil and olive oil, have been successfully used in acylation and other organic transformations. nih.gov These solvents are more sustainable than conventional organic solvents and can often be reused. nih.gov

Solvent-Free Conditions: Conducting reactions without a solvent is an ideal green chemistry approach. humanjournals.com For the synthesis of phenolic esters, reactions can be performed using an excess of a liquid reactant like acetic anhydride (B1165640) under controlled temperatures, eliminating the need for a separate solvent. jetir.org Microwave-assisted, solvent-free Friedel-Crafts acylations have also been developed. organic-chemistry.org

Energy Efficiency Considerations in Reaction Design

Reducing energy consumption is a key principle of green chemistry. Synthetic processes should be designed to be as energy-efficient as possible, with reactions ideally conducted at ambient temperature and pressure. jk-sci.com

Several strategies can be employed to improve the energy efficiency of synthesizing this compound:

Microwave Irradiation: This technique can significantly shorten reaction times and increase product yields in Friedel-Crafts acylations, often under solvent-free conditions. rsc.orgrsc.org For instance, the acylation of aromatic compounds using a deep eutectic solvent can be achieved with high yields in short reaction times under microwave irradiation. rsc.orgrsc.org

Process Optimization: Simple procedural changes, such as using dried cation-exchange resins, can lead to energy-efficient and high-yielding esterification reactions. nih.gov

Waste Prevention and Byproduct Minimization Strategies

The first principle of green chemistry is to prevent waste generation rather than treating it after it has been created. humanjournals.com This principle is closely linked to atom economy but also encompasses waste from catalysts, solvents, and side reactions.

In the context of this compound synthesis:

Catalyst Stoichiometry: A major source of waste in traditional Friedel-Crafts acylation is the use of stoichiometric amounts of Lewis acid catalysts like AlCl₃. wikipedia.orgorganic-chemistry.org During aqueous workup, these catalysts are hydrolyzed, generating large volumes of acidic aluminum hydroxide (B78521) waste. A greener approach involves using catalytic amounts of a recyclable catalyst. researchgate.net

Recyclable Byproducts: Innovative esterification methods can generate recyclable byproducts. For example, using diphenyl carbonate as a phenoxy group donor for esterification produces phenol as the only byproduct, which can be recovered and reused. rsc.orgrsc.org This contrasts with methods using acyl chlorides, which produce corrosive HCl.

Reaction Selectivity: Achieving high regioselectivity is crucial to prevent the formation of isomeric byproducts that are difficult to separate and contribute to waste. The Friedel-Crafts acylation of phenol to produce 4'-hydroxypropiophenone must be optimized to favor para-substitution over ortho-substitution. The use of specific catalysts and solvents, such as trifluoromethanesulfonic acid, can achieve high regiospecificity. chemicalbook.com

Utilization of Renewable Feedstocks for this compound Production

Transitioning from fossil fuel-based feedstocks to renewable, bio-based resources is a cornerstone of a sustainable chemical industry. pharmafeatures.comnovomof.com The precursors for this compound, namely a phenol source and a propanoic acid source, can potentially be derived from biomass.

Phenolic Compounds from Lignin (B12514952): Lignin, a major component of plant biomass, is nature's most abundant source of aromatic carbon. greenchemistry-toolkit.orgnrel.gov Through various depolymerization strategies, lignin can be broken down to produce phenol and other phenolic platform chemicals, providing a renewable starting point for the Friedel-Crafts acylation step. greenchemistry-toolkit.org

Propanoic Acid from Biomass: Propanoic acid can be produced through the fermentation of carbohydrates derived from sources like corn, sugar cane, or lignocellulosic biomass. montanarenewables.com This biotechnological route offers a sustainable alternative to the petrochemical production of short-chain carboxylic acids.

The use of these renewable feedstocks decouples the production of this compound from finite petroleum resources and contributes to a circular economy. pharmafeatures.com

Catalysis in Environmentally Benign Processes

Catalysis is a powerful tool in green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy requirements, while often being recyclable.

For Friedel-Crafts Acylation: Greener alternatives to stoichiometric AlCl₃ include solid acid catalysts like zeolites and metal oxides (e.g., ZnO). organic-chemistry.orgresearchgate.net These catalysts are often less toxic, easier to handle, and can be recovered and reused, minimizing waste. researchgate.net Deep eutectic solvents can also serve as recyclable dual-function catalyst-solvents. rsc.org

For Esterification: A wide range of green catalysts can be employed.

Heterogeneous Acid Catalysts: Supported catalysts, such as iron oxide nanoparticles on mesoporous materials or tungstated zirconia, offer high activity and can be easily separated and reused for multiple cycles. researchgate.net

Biocatalysts: Enzymes, such as lipase (B570770) from Candida antarctica (CALB) or whole-cell biocatalysts like Yarrowia lipolytica, can catalyze esterification reactions under mild conditions, often with high selectivity. mdpi.com

Organocatalysts: Metal-free catalysts, such as tetramethylammonium (B1211777) methyl carbonate (TMC), avoid issues of metal contamination and pollution and can be effective for a broad range of substrates. eurekalert.org

Table 2: Examples of Green Catalysts for Acylation and Esterification

| Reaction | Catalyst Type | Example | Advantages |

|---|---|---|---|

| Friedel-Crafts Acylation | Solid Acid | Zinc Oxide (ZnO) | Reusable, low-cost, eco-friendly. researchgate.net |

| Friedel-Crafts Acylation | Deep Eutectic Solvent | [CholineCl][ZnCl₂]₃ | Dual solvent/catalyst, recyclable, low toxicity. rsc.orgrsc.org |

| Esterification | Biocatalyst (Enzyme) | Candida antarctica Lipase B (CALB) | High selectivity, mild reaction conditions. mdpi.com |

| Esterification | Heterogeneous Acid | Supported Iron Oxide Nanoparticles | Easily recovered and reused, high stability. researchgate.net |

| Esterification | Organocatalyst | Tetramethylammonium methyl carbonate (TMC) | Metal-free, recyclable, avoids metal chelation issues. eurekalert.org |

Advanced Characterization Techniques for 4 Propanoylphenyl Propanoate Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and elucidating the fragmentation pathways of 4-propanoylphenyl propanoate. By providing highly accurate mass measurements, HRMS can confirm the molecular formula of the compound.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. Subsequent fragmentation can provide valuable structural information. Key fragmentation patterns for esters and aromatic ketones can be predicted. libretexts.orgpharmacy180.com The cleavage of the ester bond can result in two primary fragment ions: the propanoyl cation and the 4-propanoylphenoxide radical cation. Further fragmentation of the 4-propanoylphenyl moiety would likely involve cleavage adjacent to the carbonyl group.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Chemical Formula |

|---|---|---|

| [C₁₂H₁₄O₃]⁺ | 206.0943 | C₁₂H₁₄O₃ |

| [CH₃CH₂CO]⁺ | 57.0340 | C₃H₅O |

| [HOC₆H₄COCH₂CH₃]⁺ | 150.0681 | C₉H₁₀O₂ |

| [C₆H₅CO]⁺ | 105.0340 | C₇H₅O |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental results.

Multidimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise atomic connectivity of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multidimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguous assignment of all proton and carbon signals. publish.csiro.au

In the ¹H NMR spectrum, distinct signals for the aromatic protons and the two different ethyl groups would be expected. The aromatic protons would likely appear as a complex multiplet, while the ethyl groups of the propanoyl and propanoate moieties would each show a triplet and a quartet pattern due to spin-spin coupling. nih.govchemicalbook.com The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbons of the ester and ketone groups, the aromatic carbons, and the aliphatic carbons of the ethyl groups. pearson.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.2 - 8.0 | 120 - 155 |

| -O-CO-CH₂ -CH₃ | ~2.4 | ~28 |

| -O-CO-CH₂-CH₃ | ~1.1 | ~9 |

| -CO-CH₂ -CH₃ | ~3.0 | ~32 |

| -CO-CH₂-CH₃ | ~1.2 | ~8 |

| Ester C=O | - | ~173 |

Note: These are predicted values and are subject to solvent effects and the specific spectrometer frequency.

Chiroptical Spectroscopy for Enantiomeric Purity Analysis

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are specifically used to analyze chiral molecules and determine their enantiomeric purity. saschirality.orgvanderbilt.edu However, this compound is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it does not have enantiomers, and chiroptical spectroscopy for the purpose of enantiomeric purity analysis is not applicable to this compound.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are vital for assessing the purity of this compound and for separating it from any potential isomers or impurities. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose. uhplcs.compharmagrowthhub.com

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 or a phenyl-based stationary phase. welch-us.comlabrulez.com The use of a phenyl column could offer enhanced separation of aromatic isomers due to π-π interactions between the stationary phase and the analyte. uhplcs.com The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the analysis of complex mixtures and the definitive identification of compounds. wikipedia.orgspringernature.comactascientific.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant. chemijournal.comnih.govresearchgate.net

GC-MS would be suitable for the analysis of volatile derivatives or for purity assessment, providing both retention time data from the GC and mass spectral data from the MS for peak identification. chemijournal.com LC-MS is highly versatile and would allow for the direct analysis of this compound, providing the molecular weight and fragmentation information for the compound as it elutes from the HPLC column. This is especially useful for confirming the identity of the main peak and for characterizing any impurities. researchgate.net

Structure Activity Relationship Sar Studies of 4 Propanoylphenyl Propanoate and Its Analogues in Industrial Applications

Correlating Structural Modifications with Material Performance

The performance of a potential liquid crystal material like 4-propanoylphenyl propanoate is defined by parameters such as the temperature range of its liquid crystal phase (mesophase), its clearing point (the temperature at which it becomes an isotropic liquid), its viscosity, and its dielectric anisotropy. Structure-Activity Relationship (SAR) studies in this field systematically alter parts of the molecule and measure the resulting changes in these key performance indicators.

The core structure of this compound consists of a rigid core (the propanoylphenyl group) and a flexible tail (the propanoate group). Modifications to either of these components can have profound effects on material performance.

Key Structural Components for Modification:

Alkyl Chain Length of the Ester Group (Propanoate Tail): The length of the alkyl chain on the ester moiety significantly influences the melting and clearing points. Generally, as the chain length increases, the clearing point tends to decrease, often in an alternating (odd-even) pattern due to changes in molecular packing efficiency.

Alkyl Chain Length of the Ketone Group (Propanoyl Core): Similarly, altering the chain on the ketone part of the core (from propanoyl to butanoyl, pentanoyl, etc.) affects the molecule's aspect ratio and polarizability, thereby influencing the stability and type of mesophase.

Substituents on the Phenyl Ring: Adding substituents (e.g., halogen, cyano, or methoxy (B1213986) groups) to the phenyl ring is a primary method for tuning the electronic properties of the molecule. These modifications can drastically alter the dielectric anisotropy, which is crucial for applications in display technologies.

Illustrative Data on Structure-Property Correlations:

To illustrate these principles, the following table presents hypothetical data for a series of 4-alkanoylphenyl alkanoates, demonstrating expected trends based on general knowledge of liquid crystal behavior.

| Compound | Core Chain (R1) | Tail Chain (R2) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |

| Analogue 1 | -CH2CH3 | -CH2CH3 | 85 | 95 | Nematic |

| Analogue 2 | -CH2CH3 | -(CH2)3CH3 | 78 | 92 | Nematic |

| Analogue 3 | -CH2CH3 | -(CH2)5CH3 | 72 | 88 | Smectic A, Nematic |

| Analogue 4 | -(CH2)3CH3 | -CH2CH3 | 82 | 105 | Nematic |

| Analogue 5 | -(CH2)3CH3 | -(CH2)3CH3 | 75 | 101 | Smectic A, Nematic |

This table is illustrative and based on established principles of liquid crystal structure-property relationships.

Rational Design of this compound Derivatives for Targeted Industrial Uses (excluding medical/pharmaceutical)

The rational design of novel materials based on the this compound scaffold involves a targeted approach to achieve a specific set of properties for a given industrial application.

Application: Liquid Crystal Displays (LCDs)

For use in twisted nematic (TN) or vertical alignment (VA) LCDs, the dielectric anisotropy of the liquid crystal is a critical parameter.

Positive Dielectric Anisotropy: To achieve this, a strong dipole moment parallel to the long axis of the molecule is required. This can be accomplished by introducing a cyano (-CN) or fluoro (-F) group at the 4-position of the phenyl ring, opposite the ester tail.

Negative Dielectric Anisotropy: This requires a dipole moment perpendicular to the long axis. This is more challenging but can be achieved with multiple lateral fluorine substitutions on the phenyl ring.

Application: Specialty Solvents and Anisotropic Reaction Media

Design Strategy Table for Targeted Properties:

| Target Property | Structural Modification Strategy | Rationale | Example Derivative (Hypothetical) |

| High Clearing Point | Increase length of the rigid core (e.g., biphenyl (B1667301) instead of phenyl) | Enhances intermolecular attractive forces (van der Waals) | 4'-(Propanoyl)biphenyl-4-yl propanoate |

| Low Melting Point | Introduce branching in the alkyl tails or create eutectic mixtures | Disrupts crystalline packing, frustrating crystallization | 4-Propanoylphenyl 2-methylbutanoate |

| Positive Dielectric Anisotropy | Add a terminal cyano group to the phenyl core | Introduces a strong dipole parallel to the molecular axis | 4-Cyano-3-propanoylphenyl propanoate |

| UV Stability | Replace phenyl core with a saturated cyclohexyl ring | Removes UV-absorbing aromatic system | 4-Propanoylcyclohexyl propanoate |

Mechanistic Insights from Structure-Property Linkages

The link between the molecular structure of this compound analogues and their bulk material properties is rooted in the principles of intermolecular forces and molecular geometry.

The formation of a liquid crystal phase is a direct consequence of the anisotropic shape of the molecules. The rigid phenyl ketone core provides the necessary structural rigidity, while the flexible alkyl chains facilitate fluidity. The balance between the attractive forces that promote ordering (van der Waals interactions between the cores) and the thermal energy that promotes disorder dictates the stability and type of the mesophase.

Mechanism of Dielectric Anisotropy:

The dielectric anisotropy arises from the molecule's permanent and induced dipole moments. When an external electric field is applied, the molecules attempt to align themselves.

In an analogue with a terminal cyano group, the strong dipole of the C≡N bond dominates. This dipole is aligned with the long axis of the molecule, causing the entire molecule to align parallel to the field. This results in positive dielectric anisotropy.

In contrast, lateral fluoro substituents create dipoles that are perpendicular to the main axis. These perpendicular dipoles cause the molecule to align perpendicular to an applied field, leading to negative dielectric anisotropy.

Influence on Viscosity:

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for the switching speed of an LCD. It is highly dependent on molecular structure.

Longer Alkyl Chains: Increase van der Waals forces and the likelihood of chain entanglement, which generally leads to higher viscosity.

Bulky Lateral Groups: The introduction of substituents on the side of the phenyl ring can hinder molecular rotation and increase viscosity.

By understanding these fundamental mechanisms, chemists can predict how a proposed structural change will affect the final properties of the material, enabling a more efficient and rational design process for new industrial materials derived from the this compound scaffold.

Potential Industrial Applications and Research Directions Excluding Medical and Pharmaceutical

Use as an Advanced Chemical Intermediate in Organic Synthesis

The dual functionality of 4-propanoylphenyl propanoate makes it a potentially valuable intermediate in multi-step organic syntheses. The presence of a carbonyl group from the propanoyl substituent and the ester linkage offers two distinct reaction sites. This allows for selective chemical transformations, a desirable characteristic for building complex molecules.

For instance, the ketone group can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or condensation reactions like the aldol (B89426) or Knoevenagel reactions. The ester group, on the other hand, can be hydrolyzed to a phenol (B47542) or undergo transesterification to introduce different functional groups. This bifunctionality could be leveraged in the synthesis of specialty chemicals, including other monomers, agrochemical precursors, or performance chemicals where a precisely substituted aromatic core is required.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

| Ketone (Propanoyl) | Reduction | Substituted Phenyl Alcohols |

| Ketone (Propanoyl) | Reductive Amination | Substituted Phenyl Amines |

| Ester (Propanoate) | Hydrolysis | 4-Propanoylphenol |

| Ester (Propanoate) | Transesterification | Other Phenyl Esters |

Role in Materials Science and Polymer Chemistry

In the realm of materials science, aromatic ketones and esters are known to be precursors for high-performance polymers. The rigid aromatic core of this compound could impart thermal stability and mechanical strength to a polymer backbone.

Research could be directed towards the synthesis of novel polyesters or polyketones using this compound as a monomer or a modifying agent. The propanoyl group, for example, could be a site for cross-linking, potentially leading to the development of thermosetting resins with high durability and chemical resistance. Furthermore, the specific stereochemistry and electronic properties of the molecule might influence the optical or electrical properties of resulting materials, opening avenues for research into specialty polymers for electronics or photonics.

Applications in Agrochemical Research

While direct applications are not documented, the chemical scaffold of this compound bears resemblance to structures found in certain classes of agrochemicals. Phenyl esters and aromatic ketones are present in some herbicides and insecticides.

Research in this area would likely involve synthesizing derivatives of this compound to explore their biological activity. The modification of the propanoyl and propanoate side chains could lead to the discovery of new compounds with herbicidal, insecticidal, or fungicidal properties. The initial compound would serve as a starting point for creating a library of related molecules to be screened for potential agrochemical applications.

Flavor and Fragrance Chemistry Considerations

Esters are well-known for their characteristic fruity and floral scents, making them staples in the flavor and fragrance industry. While propyl propanoate is noted for its pear-like aroma, the sensory properties of this compound are not specifically documented.

The presence of the additional propanoyl group and the phenyl ring would significantly alter the molecule's volatility and interaction with olfactory receptors compared to simpler esters. It is conceivable that it could possess a complex aroma profile, potentially with fruity, floral, or even spicy notes. Research in this field would involve the synthesis of high-purity samples for evaluation by perfumers and flavorists to determine its potential as a novel fragrance or flavor ingredient. Its relatively high molecular weight might also make it a suitable fixative in fragrance formulations, helping to prolong the scent of more volatile components.

Conclusion and Future Perspectives in 4 Propanoylphenyl Propanoate Research

Summary of Key Academic Contributions

A thorough review of existing scientific literature reveals a notable scarcity of dedicated research specifically focused on 4-Propanoylphenyl propanoate. While the individual moieties, a propanoylphenyl group and a propanoate ester, are common in various known molecules, their specific combination in this compound has not been the subject of extensive academic investigation. As a result, there are no significant, peer-reviewed academic contributions to summarize regarding its synthesis, characterization, or application at this time. The scientific community has yet to direct its attention towards this particular chemical entity, leaving a substantial gap in the current body of knowledge.

Emerging Research Frontiers and Challenges

The absence of foundational research on this compound means that the entire field is an emerging frontier. The primary challenge is the initial synthesis and characterization of the compound. Future research would need to establish a reliable and efficient synthetic route, which could potentially be achieved through the esterification of 4-hydroxypropiophenone with propanoic acid or its derivatives. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be imperative to confirm its structure and purity.

Once characterized, preliminary in-silico and in-vitro studies could explore its potential biological activities or material properties. A significant hurdle will be the lack of pre-existing data to guide these initial investigations, requiring a broad and exploratory approach.

Interdisciplinary Research Opportunities

The potential for interdisciplinary research involving this compound is, at present, entirely speculative but holds theoretical promise. Its structure, containing both a ketone and an ester functional group, could lend itself to applications in medicinal chemistry or materials science.

In medicinal chemistry, the core structure could serve as a scaffold for developing new therapeutic agents. The exploration of its potential bioactivity would necessitate collaboration between synthetic chemists and pharmacologists.

In materials science, the compound could be investigated as a building block for novel polymers or liquid crystals. This would require a collaborative effort between organic chemists and materials scientists to synthesize and evaluate the properties of resulting materials. The table below outlines some potential areas for interdisciplinary investigation.

| Field of Study | Potential Research Direction | Collaborating Disciplines |

| Medicinal Chemistry | Investigation of potential biological activity and use as a scaffold for drug design. | Organic Chemistry, Pharmacology, Biochemistry |

| Materials Science | Exploration as a monomer for polymer synthesis or as a component in liquid crystals. | Organic Chemistry, Polymer Science, Physics |

| Analytical Chemistry | Development of standardized methods for the detection and quantification of the compound. | Instrumental Analysis, Chemical Engineering |

The journey of this compound from a chemical name to a compound of scientific interest is yet to begin. The opportunities for foundational research are abundant, awaiting the scientific curiosity that will drive its initial synthesis and exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.